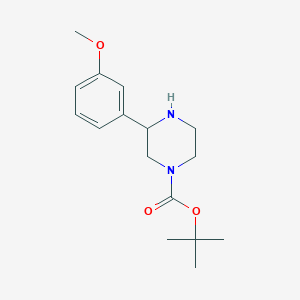

Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H24N2O3 and its molecular weight is 292.37 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine Piperazine derivatives are known to interact with a wide range of biological targets due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .

Mode of Action

Piperazine derivatives are known to enhance favorable interactions with macromolecules due to their conformational flexibility and the presence of polar nitrogen atoms .

Biochemical Pathways

Piperazine derivatives are known to serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Pharmacokinetics

The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkalinity, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .

Result of Action

Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Action Environment

It is known that the compound should be stored at room temperature .

Biologische Aktivität

Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a tert-butyl group and a 3-methoxyphenyl moiety attached to a piperazine ring, which may influence its pharmacological properties.

The molecular formula of this compound is CHNO, with a molar mass of approximately 262.35 g/mol. The presence of the methoxy group and the piperazine structure suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Preliminary studies have shown that derivatives of piperazine, including this compound, can inhibit the growth of various cancer cell lines. Specifically, modifications to the phenyl ring have been linked to enhanced cytotoxicity against pancreatic cancer cell lines, suggesting that structural variations can significantly impact efficacy .

- Neuropharmacological Effects : Piperazine derivatives are known for their interactions with neurotransmitter systems, particularly serotonin receptors. This compound's structural characteristics may allow it to act as a ligand for serotonin receptors, potentially influencing mood and anxiety disorders .

- Antiviral Potential : Some studies have explored the antiviral activities of piperazine derivatives, indicating that compounds with similar structures can exhibit efficacy against viral infections. The specific antiviral mechanisms remain an area for further investigation .

The mechanism by which this compound exerts its biological effects likely involves:

- Receptor Binding : Interactions with serotonin receptors (e.g., 5-HT1A) may lead to modulation of neurotransmitter release and influence various neuropsychiatric conditions .

- Cell Cycle Inhibition : The compound may induce apoptosis in cancer cells through pathways that involve cell cycle arrest and activation of apoptotic markers .

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Study : A study evaluated the cytotoxic effects of various piperazine derivatives against multiple human cancer cell lines. This compound was included in screening and showed promising results, particularly when modified at the phenyl moiety, enhancing its activity against resistant cancer cells .

- Neuropharmacological Evaluation : Another investigation focused on the binding affinity of this compound to serotonin receptors using in silico modeling techniques. The results indicated a high binding affinity, suggesting potential therapeutic applications in treating anxiety and depression .

Wissenschaftliche Forschungsanwendungen

Antidepressant Activity

Research indicates that piperazine derivatives, including tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate, exhibit significant antidepressant properties. The compound acts on serotonin receptors, which are crucial for mood regulation. Studies have shown that modifications to the piperazine structure can enhance the interaction with these receptors, potentially leading to improved efficacy in treating depression .

Anticancer Properties

The compound has been investigated for its anticancer effects. Its structural features allow it to interact with various biological targets involved in cancer progression. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells and modulating signaling pathways related to cell survival and proliferation .

Antimicrobial Activity

This compound has demonstrated antibacterial and antifungal activities. The presence of the piperazine ring enhances its ability to penetrate microbial membranes, making it effective against a range of pathogens. This property is particularly valuable in the development of new antimicrobial agents in light of rising antibiotic resistance .

Biochemical Mechanisms

The mechanisms through which this compound exerts its effects involve several biochemical pathways:

- Serotonin Receptor Modulation : The compound acts as a selective antagonist at serotonin receptors, particularly 5-HT1A, influencing neurotransmitter release and mood regulation.

- Cell Signaling Pathways : It is involved in modulating pathways such as the MAPK/ERK pathway, which plays a critical role in cell proliferation and survival .

Case Study 1: Antidepressant Efficacy

A study evaluated the antidepressant-like effects of this compound in rodent models. The results indicated a significant reduction in immobility time during forced swim tests, suggesting enhanced mood and reduced depressive symptoms. The compound's action was linked to increased serotonergic activity .

Case Study 2: Anticancer Potential

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and colon cancer. The compound showed dose-dependent inhibition of cell growth, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis .

Eigenschaften

IUPAC Name |

tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-9-8-17-14(11-18)12-6-5-7-13(10-12)20-4/h5-7,10,14,17H,8-9,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTFMMLHCDYQBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587686 | |

| Record name | tert-Butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886768-09-8 | |

| Record name | tert-Butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.